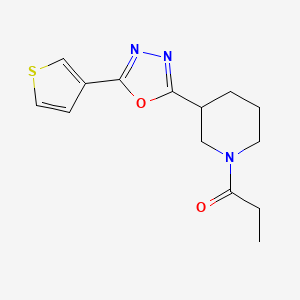

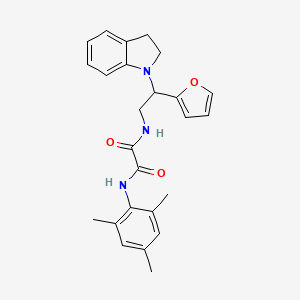

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

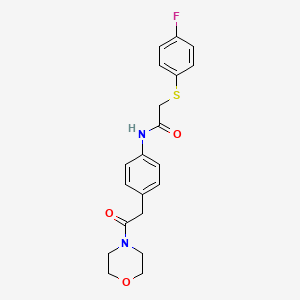

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a picolinamide group, which is a derivative of pyridine . It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

- Application : Computational studies have suggested that our compound may act as a carbonic anhydrase I (CAI) inhibitor . This inhibition could have implications in treating conditions related to pH regulation, such as glaucoma and cancer.

- Application : Although not directly proven for this compound, its structural similarity to imatinib , a widely used leukemia drug, suggests potential as a tyrosine kinase inhibitor . Further research is needed to validate this application.

- Application : While experimental data is limited, our compound has been synthesized and characterized as a white solid . Investigating its antitumor properties could be promising.

- Application : Docking studies have explored the binding affinity of our compound’s components with the CAI binding site, providing insights into its potential inhibitory effects .

- Application : Single-crystal X-ray diffraction analysis confirmed the layered structure of our compound, revealing slipped π-stacking interactions between cations and anions. Water molecules also play a role in linking these stacks .

Carbonic Anhydrase Inhibition

Leukemia Treatment

Antitumor Activity

Molecular Docking Studies

Crystal Structure Analysis

Druglikeness and ADMET Properties

作用機序

Target of Action

The compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide, also known as N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}pyridine-2-carboxamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase’s activity, preventing the phosphorylation of proteins and thus altering the cell’s normal functions .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks PDGFRα mediated signaling pathways, which are involved in cell proliferation and survival . This blockage can lead to the arrest of cell cycle progression and the induction of apoptosis .

Result of Action

The compound’s action results in significant molecular and cellular effects. It potently inhibits the proliferation of cells, such as those in Chronic Eosinophilic Leukemia (CEL) cell line EOL-1 . It also induces apoptosis, a form of programmed cell death . Furthermore, it effectively suppresses tumor progression in certain models .

将来の方向性

特性

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-18(2)12-6-8-15-11(17-12)9-16-13(19)10-5-3-4-7-14-10/h3-8H,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKHAATMNCADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2767895.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)

![N-(3-cyanothiolan-3-yl)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2767905.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2767911.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)